molecular formula C13H13N5O2S2 B3003883 2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile CAS No. 2097901-41-0

2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile

Cat. No. B3003883
CAS RN: 2097901-41-0
M. Wt: 335.4
InChI Key: LWFUKILBDYEXON-UHFFFAOYSA-N
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Description

The compound 2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile is a derivative of benzothiazole, benzimidazole, or benzoxazole, which are heterocyclic compounds known for their diverse biological activities. The structure of this compound suggests that it may exhibit similar properties due to the presence of the thiadiazole ring, a piperazine moiety, and a sulfonyl group attached to a benzonitrile framework.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through a one-pot, three-component reaction involving a 2-chlorobenzazole, piperazine, and an arenesulfonyl chloride under aqueous conditions at room temperature without the need for a catalyst, ligand, or base . This method has proven to be efficient for synthesizing a variety of arylsulfonyl piperazine derivatives with excellent yields, which could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been established through X-ray crystallography . The study revealed the presence of S≡O close contact and NH≡N hydrogen bonds, which are significant for the stability of the crystal structure. These interactions, along with the through-conjugation between the sulfur atom and the terminal NH2 moiety, could be relevant to the molecular structure analysis of this compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. The sulfonyl group, for instance, can participate in various chemical reactions, including sulfonation and coupling reactions. The piperazine ring can undergo N-alkylation, acylation, and other reactions typical for secondary amines. The thiadiazole ring can also engage in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like the sulfonyl and nitrile functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate solubility in polar organic solvents due to the presence of the sulfonyl group and the piperazine moiety. The compound's melting point, boiling point, and stability would be influenced by the robustness of the thiadiazole ring and the overall molecular rigidity. The presence of the nitrile group could also affect the compound's dipole moment and reactivity towards nucleophiles.

Biological Evaluation

Compounds with a similar structure, such as 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, have been synthesized and evaluated for biological activity . These compounds were tested against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to determine their binding affinity and orientation within the active sites of human BChE protein. The presence of amino acid residues like Gly116, His438, Tyr332, and Ser198 was found to be crucial for the stabilization of the ligands in the binding site. This suggests that this compound could also be evaluated for similar biological activities, given its structural similarities .

Scientific Research Applications

Anticonvulsant Activity

  • Harish et al. (2014) synthesized a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives and evaluated their anticonvulsant activity. They found that three out of fifteen compounds showed potent anticonvulsant properties without neurotoxicity at doses up to 100 mg/kg (Harish, Mohana, & Mallesha, 2014).

Antibacterial Activities

  • Wu Qi (2014) reported the synthesis of novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, which exhibited significant antibacterial activities against various pathogens (Wu Qi, 2014).

Anticancer Evaluation

  • Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, identifying compounds with a piperazine substituent as being highly effective against various cancer cell lines (Turov, 2020).

Antimicrobial Studies

  • Patel and Agravat (2009) synthesized new pyridine derivatives incorporating the piperazine and thiadiazole groups, which demonstrated considerable antibacterial activity (Patel & Agravat, 2009).

Antiviral Activity

  • Tahghighi et al. (2011) synthesized a series of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents and found that these compounds showed very good antiviral activity against Leishmania major (Tahghighi et al., 2011).

Anti-HIV Activity

Mechanism of Action

The mechanism of action of “2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile” and its derivatives is related to their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

The future directions for the research on “2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile” and its derivatives could involve further exploration of their biological activities . This could include more in-depth studies on their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Additionally, the development of new analogs of these bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry .

properties

IUPAC Name

2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S2/c14-9-11-3-1-2-4-12(11)22(19,20)18-7-5-17(6-8-18)13-10-15-21-16-13/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFUKILBDYEXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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